molecular formula C26H30N4O5 B2386299 3-[1-({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]-N-[(furan-2-yl)methyl]propanamide CAS No. 899788-28-4

3-[1-({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]-N-[(furan-2-yl)methyl]propanamide

货号: B2386299
CAS 编号: 899788-28-4
分子量: 478.549
InChI 键: FWFFOZIWXFRDIG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-[1-({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]-N-[(furan-2-yl)methyl]propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinazolinone core, which is known for its diverse biological activities, and a cyclohexenyl group, which adds to its chemical versatility.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]-N-[(furan-2-yl)methyl]propanamide involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Cyclohexenyl Group: The cyclohexenyl group can be introduced via a Michael addition reaction, where a suitable enone reacts with an amine to form the desired product.

    Coupling with the Furylmethyl Group: The final step involves the coupling of the intermediate with a furylmethyl halide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

化学反应分析

Types of Reactions

3-[1-({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]-N-[(furan-2-yl)methyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines or ethers.

科学研究应用

3-[1-({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]-N-[(furan-2-yl)methyl]propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

作用机制

The mechanism of action of 3-[1-({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]-N-[(furan-2-yl)methyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways, resulting in the observed biological effects.

相似化合物的比较

Similar Compounds

  • 3-(2-cyclohex-1-en-1-ylethyl)-2-mercaptoquinazolin-4(3H)-one
  • 3-(2-cyclohex-1-en-1-ylethyl)-2-mercapto-6,7-dimethoxyquinazolin-4(3H)-one

Uniqueness

3-[1-({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]-N-[(furan-2-yl)methyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the quinazolinone core and the cyclohexenyl group makes it a versatile compound for various applications.

生物活性

The compound 3-[1-({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]-N-[(furan-2-yl)methyl]propanamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive exploration of the biological properties of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H26N4O4C_{21}H_{26}N_{4}O_{4} with a molecular weight of approximately 398.46 g/mol. The structure features a tetrahydroquinazoline core with various substituents that may influence its biological activity.

PropertyValue
Molecular FormulaC21H26N4O4
Molecular Weight398.46 g/mol
IUPAC NameThis compound

The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and receptors within biological systems. The presence of the tetrahydroquinazoline moiety suggests potential interactions with targets involved in various signaling pathways. Preliminary studies indicate that it may exhibit:

Antitumor Activity: The compound has shown promise in inhibiting tumor cell proliferation in vitro. Mechanistically, it may induce apoptosis through the modulation of apoptotic pathways.

Antimicrobial Properties: Research indicates that derivatives of tetrahydroquinazolines possess antimicrobial activity, potentially making this compound effective against certain bacterial strains.

Research Findings and Case Studies

Several studies have investigated the biological properties of similar compounds and derivatives:

  • Anticancer Activity:
    • A study demonstrated that tetrahydroquinazoline derivatives exhibit cytotoxic effects against various cancer cell lines. Compounds with similar structural motifs showed IC50 values in the micromolar range against breast and colon cancer cells .
  • Antimicrobial Activity:
    • Research highlighted that compounds containing the tetrahydroquinazoline framework displayed significant antibacterial activity against Gram-positive bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis .
  • Enzyme Inhibition:
    • The inhibition of specific enzymes such as cyclooxygenases (COX) has been observed in related compounds, suggesting potential anti-inflammatory applications .

Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally related compounds:

Compound NameBiological ActivityReference
Methyl 3-{[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}methylAnticancer
Ethyl 4-{[2-(cyclohexen-1-yl)ethyl]carbamoyl}-3,5-dimethylAntimicrobial
N-[2-(1-Cyclohexen-1-yl)ethyl]-4-methoxybenzeneacetamideAnti-inflammatory

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing this compound, and what challenges arise during its multi-step synthesis?

The synthesis typically involves sequential functionalization of a tetrahydroquinazoline core. Key steps include:

  • Amide coupling : Introducing the cyclohexenylethylcarbamoylmethyl group via carbodiimide-mediated coupling .
  • Ring functionalization : Installing the furan-methylpropanamide moiety through nucleophilic substitution or Mitsunobu reactions .
    Challenges include low yields in cyclization steps and purification difficulties due to polar intermediates. Optimizing solvent systems (e.g., DMF for solubility) and temperature control (60–80°C for amide bond formation) can mitigate these issues .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR (400–600 MHz) resolve signals for the quinazoline carbonyls (δ ~165–170 ppm), furan protons (δ ~6.5–7.5 ppm), and cyclohexenyl protons (δ ~1.5–2.5 ppm) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) confirm purity (>95%) using acetonitrile/water gradients .
  • Mass spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]+^+) and fragments (e.g., loss of the furan-methyl group) .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory due to potential irritancy of intermediates .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile solvents (e.g., DCM, DMF) .
  • Waste disposal : Halogenated byproducts (e.g., chloro-substituted intermediates) require segregation as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Solvent selection : Replace polar aprotic solvents (DMF) with ionic liquids to enhance cyclization efficiency and reduce side reactions .
  • Catalysis : Employ Pd-catalyzed cross-coupling for stereoselective introduction of the cyclohexenyl group .
  • Workflow automation : Use continuous-flow reactors to control exothermic reactions (e.g., amide couplings) and improve reproducibility .

Q. How can contradictory solubility data for this compound be resolved in preclinical studies?

Discrepancies often arise from polymorphic forms or residual solvents. Strategies include:

  • Crystallography : Single-crystal X-ray diffraction identifies dominant polymorphs affecting solubility .
  • Lyophilization : Remove solvent traces by freeze-drying amorphous forms, enhancing aqueous solubility for in vitro assays .
  • Co-solvent systems : Use PEG-400 or cyclodextrins to stabilize the compound in biological buffers .

Q. What methodologies are recommended for analyzing structure-activity relationships (SAR) of its functional groups?

  • Functional group truncation : Synthesize analogs lacking the furan-methyl or cyclohexenyl groups to assess their roles in bioactivity .
  • Molecular docking : Computational models (e.g., AutoDock Vina) predict interactions between the quinazoline core and targets like kinases or GPCRs .
  • Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., quinazoline carbonyls) using Schrödinger Suite .

Q. How should researchers design assays to evaluate its antimicrobial or anticancer activity?

  • In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC50_{50} determination .
  • Antimicrobial screening : Employ broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, noting MIC values .
  • Mechanistic studies : Western blotting (e.g., caspase-3 for apoptosis) or β-galactosidase assays (senescence) clarify modes of action .

Q. What strategies address contradictory results in biological activity across studies?

  • Dose-response validation : Re-test activity across a wider concentration range (e.g., 0.1–100 µM) to identify threshold effects .
  • Batch consistency : Verify compound purity (>98% by HPLC) and storage conditions (-20°C under argon) to prevent degradation .
  • Orthogonal assays : Confirm antiproliferative effects via both ATP-based (CellTiter-Glo) and metabolic (Resazurin) assays .

Q. Methodological Tables

Table 1. Key Functional Groups and Their Hypothesized Roles

Functional GroupRole in BioactivityReference
Tetrahydroquinazoline coreKinase inhibition via ATP-binding pocket interaction
Furan-methyl moietyEnhanced membrane permeability (LogP modulation)
Cyclohexenylethyl groupConformational flexibility for target binding

Table 2. Comparison of Characterization Techniques

TechniqueKey InsightsLimitations
1H^1H NMRAssigns proton environments (e.g., furan vs. quinazoline)Overlapping signals in aromatic regions
HR-ESI-MSConfirms molecular weight (±1 ppm accuracy)Insensitive to stereoisomerism
HPLC-UVQuantifies purity and detects polar impuritiesLimited resolution for isobaric compounds

属性

IUPAC Name

3-[1-[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(furan-2-ylmethyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O5/c31-23(28-17-20-9-6-16-35-20)13-15-29-25(33)21-10-4-5-11-22(21)30(26(29)34)18-24(32)27-14-12-19-7-2-1-3-8-19/h4-7,9-11,16H,1-3,8,12-15,17-18H2,(H,27,32)(H,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWFFOZIWXFRDIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCC(=O)NCC4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。